In-depth Technical Guide: 3-Nitro-4-(piperidin-1-yl)benzaldehyde
In-depth Technical Guide: 3-Nitro-4-(piperidin-1-yl)benzaldehyde
CAS Number: 39911-29-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-(piperidin-1-yl)benzaldehyde is a synthetic organic compound with the CAS number 39911-29-0.[1] It is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry. Its structure, featuring a nitro group ortho to a piperidine substituent on a benzaldehyde core, makes it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its significant role as a precursor in the development of dihydrofolate reductase (DHFR) inhibitors.
Chemical and Physical Properties
3-Nitro-4-(piperidin-1-yl)benzaldehyde is a solid at room temperature with a melting point range of 48-50 °C. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 39911-29-0 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| Melting Point | 48-50 °C |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-Nitro-4-(piperidin-1-yl)benzaldehyde. Below are the key spectral data with assignments.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~2830-2695 | Medium | Aldehyde C-H | Stretch |
| ~1740-1720 | Strong | Aldehyde C=O | Stretch |
| ~1550-1475 | Strong | Nitro N-O | Asymmetric Stretch |
| ~1360-1290 | Strong | Nitro N-O | Symmetric Stretch |
| ~1335-1250 | Strong | Aromatic Amine C-N | Stretch |
Note: The IR data is predicted based on characteristic absorption peaks of the functional groups present.[2][3][4]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| m/z | Interpretation |
| 234 | [M]⁺ (Molecular Ion) |
| Further fragmentation data not available in search results |
Experimental Protocols
Synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde
A common method for the synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde is through the nitration of 4-(piperidin-1-yl)benzaldehyde.
Materials:
-
4-(piperidin-1-yl)benzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Petroleum ether
Procedure:
-
In a three-neck flask equipped with a thermometer and an addition funnel, cool a solution of concentrated sulfuric acid.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining a low temperature (not exceeding 10 °C) in an ice bath to create the nitrating mixture.[5]
-
Dissolve 4-(piperidin-1-yl)benzaldehyde in a suitable solvent and add it dropwise to the nitrating mixture, ensuring the temperature is kept constant at around 15 °C.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[5]
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.[5]
-
Filter the yellow precipitate and wash it with cold water.[5]
-
Dissolve the crude product in tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution.[5]
-
Dry the organic phase with sodium sulfate, filter, and evaporate the solvent under reduced pressure.[5]
-
Recrystallize the residue from a mixture of toluene and petroleum ether to obtain pure 3-Nitro-4-(piperidin-1-yl)benzaldehyde.[5]
Synthesis of Thiosemicarbazone-based DHFR Inhibitors
3-Nitro-4-(piperidin-1-yl)benzaldehyde serves as a key starting material for the synthesis of thiosemicarbazone derivatives, which have shown potential as DHFR inhibitors.
Materials:
-
3-Nitro-4-(piperidin-1-yl)benzaldehyde
-
Substituted thiosemicarbazide
-
Ethanol
Procedure:
-
Dissolve 3-Nitro-4-(piperidin-1-yl)benzaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted thiosemicarbazide to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the thiosemicarbazone product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Role in Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell growth. Inhibition of DHFR disrupts this pathway, leading to cell death, making it an important target for antimicrobial and anticancer therapies.
Thiosemicarbazones synthesized from 3-Nitro-4-(piperidin-1-yl)benzaldehyde have been investigated as potent inhibitors of DHFR.[6][7][8] The piperidine moiety and the thiosemicarbazone scaffold of these molecules can interact with the active site of the DHFR enzyme, preventing the binding of its natural substrate, DHF.
DHFR Inhibition Pathway
References
- 1. scbt.com [scbt.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. search.library.uvic.ca [search.library.uvic.ca]
- 7. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
